地西泮

描述

Dextilidine is an organic compound that is widely used in scientific research and experimentation. It is a derivative of the neurotransmitter dopamine and is a potent agonist of the dopamine D2 receptor. It is used in various laboratory experiments due to its ability to bind to dopamine receptors and activate them.

科学研究应用

神经保护作用

地美托咪定 (DEX) 已被探索其潜在的神经保护作用。研究显示出不同的结果,一些研究表明 DEX 可能防止脂质过氧化并增强中枢神经系统的抗氧化防御系统,尽管它可能无法在创伤性脊髓损伤后预防细胞凋亡或神经功能缺失 (Aslan 等人,2009 年)。此外,观察到 DEX 增强星形胶质细胞中氧化代谢对谷氨酰胺的处理,这可能有助于其在缺血期间的神经保护活性 (Huang 等人,2000 年)。

器官保护作用

DEX 表现出器官保护作用,研究证实了其对包括心脏、肺、肾、肝和小肠在内的各种器官的保护作用。这些作用归因于它在减少炎症反应和激活抗凋亡信号通路中的作用,这可能使 DEX 成为一种有前途的多器官保护药物 (Bao 和 Tang,2020 年)。

对免疫功能的影响

一项系统评价和荟萃分析表明,DEX 可以减轻围手术期应激和炎症,并保护手术患者的免疫功能,可能有助于减少术后并发症和改善临床结局 (Wang 等人,2019 年)。

麻醉与镇静

DEX 以其在麻醉中的广泛作用而闻名,包括镇静、镇痛和交感神经抑制作用。它已被用于减少其他麻醉剂的需求,并在改善危重患者的长期脑功能方面显示出良好的结果 (Mantz 等人,2011 年)。在小儿手术镇静中,DEX 显示出很高的成功率和较低发生严重不良事件的几率,扩大了其在该领域的应用 (Sulton 等人,2016 年)。

镇痛特性

DEX 的镇痛特性一直是人们感兴趣的主题,尤其是当它作为佐剂来增强局部麻醉剂的效果时。研究表明,DEX 可以单独或与其他麻醉剂联合使用,有效缓解疼痛 (Zhang 等人,2013 年)。

对离子通道和神经元活动的影响

DEX 也影响离子通道和神经元活动。已发现它可以抑制神经元延迟整流钾电流和钠电流,这可能影响体内的神经元活动,尽管这些作用并不仅限于与 α2-肾上腺素能受体的相互作用 (Chen 等人,2009 年)。

药代动力学和药效学

了解 DEX 的药代动力学和药效学对其在临床中的应用至关重要。研究强调了其快速分布、肝脏代谢以及药代动力学的个体间差异很大,尤其是在重症监护室人群中 (Weerink 等人,2017 年)。

安全和危害

作用机制

Target of Action

Dextilidine, also known as Tilidine, is an opioid analgesic . The primary targets of Dextilidine are the opiate receptors in the central and peripheral nervous systems . These receptors play a crucial role in suppressing pain perception and transmission .

Mode of Action

Dextilidine interacts with its targets, the opiate receptors, resulting in the suppression of pain perception and transmission . It is the (1S,2R)-isomer (dextilidine) that is responsible for its analgesic activity . .

Biochemical Pathways

As a prodrug, Tilidine is converted by the liver to the active analgesic, nortilidine . Virtually all of the opioid activity resides in the (1S,2R) isomer, i.e., the isomer derived from Dextilidine . The downstream effects of these pathways primarily involve the suppression of pain signals.

Pharmacokinetics

As a prodrug, Tilidine is metabolized in the liver to produce the active analgesic, nortilidine

Result of Action

The molecular and cellular effects of Dextilidine’s action primarily involve the suppression of pain perception and transmission . By interacting with opiate receptors in the central and peripheral nervous systems, Dextilidine helps to alleviate pain .

Action Environment

It is known that various factors, such as the patient’s overall health, liver function (since tilidine is metabolized in the liver to produce the active analgesic, nortilidine ), and the presence of other drugs, can potentially influence the action and efficacy of Dextilidine.

生化分析

Biochemical Properties

Dextilidine plays a significant role in biochemical reactions as an opioid analgesic. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the liver enzymes CYP3A4 and CYP2C19, which metabolize dextilidine into its active form, nortilidine . This interaction is crucial for the conversion of dextilidine into its pharmacologically active form. Additionally, dextilidine interacts with opioid receptors in the central nervous system, leading to its analgesic effects .

Cellular Effects

Dextilidine influences various types of cells and cellular processes. It primarily affects neuronal cells by binding to opioid receptors, which are G-protein coupled receptors. This binding inhibits adenylate cyclase activity, reducing the production of cyclic AMP (cAMP) and leading to decreased neuronal excitability . Dextilidine also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters such as dopamine, serotonin, and norepinephrine .

Molecular Mechanism

The molecular mechanism of dextilidine involves its conversion to nortilidine, which then binds to opioid receptors in the brain and spinal cord . This binding inhibits the release of neurotransmitters and reduces the perception of pain. Dextilidine also acts as a competitive inhibitor of the enzyme adenylate cyclase, leading to decreased levels of cAMP . This reduction in cAMP levels results in the inhibition of protein kinase A (PKA) and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dextilidine change over time. Dextilidine is rapidly metabolized in the liver, with its active metabolite, nortilidine, having a half-life of approximately 3-5 hours . The stability of dextilidine is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions . Long-term effects on cellular function include potential tolerance and dependence due to chronic exposure to the drug .

Dosage Effects in Animal Models

The effects of dextilidine vary with different dosages in animal models. At low doses, dextilidine produces analgesic effects without significant adverse effects . At higher doses, dextilidine can cause respiratory depression, sedation, and potential toxicity . Threshold effects observed in studies include the development of tolerance and physical dependence with prolonged use .

Metabolic Pathways

Dextilidine is involved in several metabolic pathways. It is primarily metabolized by the liver enzymes CYP3A4 and CYP2C19 to form nortilidine . This active metabolite is further metabolized to bisnortilidine . The metabolic flux of dextilidine involves the conversion of the parent compound to its active and inactive metabolites, which are then excreted in the urine .

Transport and Distribution

Dextilidine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body . Dextilidine’s localization and accumulation are influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of dextilidine is primarily within the cytoplasm and the endoplasmic reticulum of liver cells, where it undergoes metabolic conversion . Dextilidine’s activity and function are influenced by its localization, with the active metabolite nortilidine exerting its effects on opioid receptors in the brain and spinal cord . Post-translational modifications, such as phosphorylation, may also play a role in directing dextilidine to specific cellular compartments .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dextilidine involves the condensation of piperidine with 2-bromobenzaldehyde followed by reduction and acetylation.", "Starting Materials": ["Piperidine", "2-bromobenzaldehyde", "Sodium borohydride", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": [ "Step 1: Condensation of piperidine with 2-bromobenzaldehyde in ethanol to form 2-(piperidin-1-yl)benzaldehyde", "Step 2: Reduction of 2-(piperidin-1-yl)benzaldehyde with sodium borohydride in ethanol to form 2-(piperidin-1-yl)benzyl alcohol", "Step 3: Acetylation of 2-(piperidin-1-yl)benzyl alcohol with acetic anhydride and acetic acid in the presence of sodium acetate to form 2-(piperidin-1-yl)phenyl acetate", "Step 4: Hydrolysis of 2-(piperidin-1-yl)phenyl acetate with hydrochloric acid to form Dextilidine", "Step 5: Neutralization of Dextilidine with sodium hydroxide and recrystallization from ethanol/water mixture to obtain pure Dextilidine" ] } | |

| 51931-66-9 | |

分子式 |

C17H23NO2 |

分子量 |

273.37 g/mol |

IUPAC 名称 |

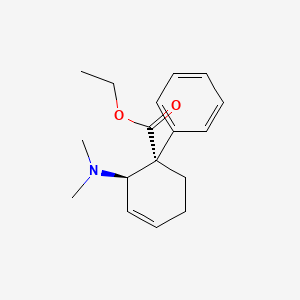

ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3/h5-8,10-12,15H,4,9,13H2,1-3H3/t15-,17+/m0/s1 |

InChI 键 |

WDEFBBTXULIOBB-DOTOQJQBSA-N |

手性 SMILES |

CCOC(=O)[C@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2 |

SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

规范 SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2 |

| 20380-58-9 | |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)